The synthesis of N-({[6-(acetylamino)-1,3-benzothiazol-2-yl]amino}carbonothioyl)-4-isobutoxybenzamide involves a multi-step process. It is prepared by the cyclization of N-{[6-(acetylamino)-1,3-benzothiazol-2-yl)amino]carbonothioyl}-4-isobutoxybenzamide in refluxing n-butanol []. The specific details of each step, including reaction conditions and yields, are not elaborated upon in the provided literature.
While the exact mechanism of action of N-({[6-(acetylamino)-1,3-benzothiazol-2-yl]amino}carbonothioyl)-4-isobutoxybenzamide is not explicitly stated in the provided literature, its anticonvulsant activity is proposed to be related to the presence of the triazine moiety in its structure []. Further research is needed to fully elucidate the specific molecular targets and pathways involved in its observed effects.
The primary application of N-({[6-(acetylamino)-1,3-benzothiazol-2-yl]amino}carbonothioyl)-4-isobutoxybenzamide, as identified in the provided literature, is in the field of pharmacological research, particularly for its potential anticonvulsant and antinociceptive properties []. Studies have demonstrated its effectiveness in a mouse seizure model, showcasing complete protection against seizures in some instances. Furthermore, it has shown promising analgesic activity in preclinical models, suggesting its potential for pain management.
CAS No.: 2381-87-5
CAS No.: 16032-02-3
CAS No.: